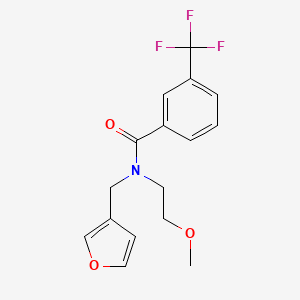

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

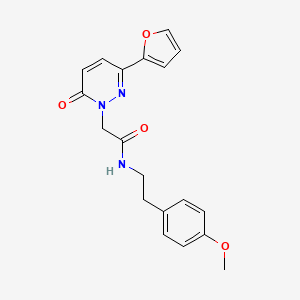

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone, also known as BEP, is an organic compound that has been studied for its potential applications in a variety of scientific and medical research fields. BEP is a derivative of the benzodiazepine family, and is known to possess anxiolytic, sedative, and hypnotic properties. BEP has been studied for its potential use in the treatment of anxiety, insomnia, and other psychiatric disorders, as well as its potential use in the research of neurological diseases and cancer.

Scientific Research Applications

Novel Radical Equivalents

- Cyano(ethoxycarbonothioylthio)methyl benzoate , a compound related to 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone, has been shown to be an effective one-carbon radical equivalent. It can introduce an acyl unit via xanthate transfer radical addition to olefins, and its adducts can be further elaborated. This property was discovered during a study that also observed a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).

Reactivity with Nucleophilic Reagents

- 1-Ethoxyisochroman , structurally similar to the target compound, demonstrates high susceptibility to attack by various nucleophilic reagents. Its reactions with alcohols and phenols, among others, produce a variety of 1-alkoxyisochromans and 1-(hydroxyphenyl) isochromans, highlighting its versatile reactivity profile (Yamato, Ishikawa, & Kobayashi, 1980).

Synthesis Methods

- The compound 3-(Aminothiocarbonylthio)propanoic acids , which shares some structural features with the target compound, has been synthesized using an improved method. This method is notable for its efficiency and is particularly useful for producing biologically active 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).

Enantioselective Catalysis

- Research on (R)-1-phenylethylamine-derived 1,4-amino alcohols showcases the use of similar structures in enantioselective catalysis. These compounds have been used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-21-15-6-4-14(5-7-15)19-10-9-16(20)13-3-8-17-18(11-13)23-12-22-17/h3-8,11,19H,2,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNBGUMZWNAQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

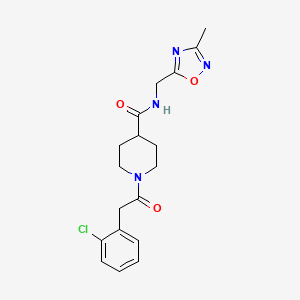

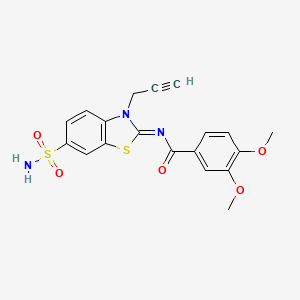

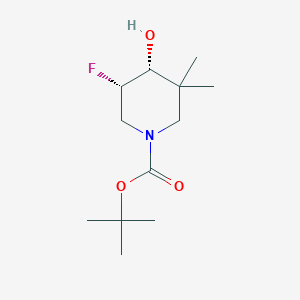

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2765547.png)

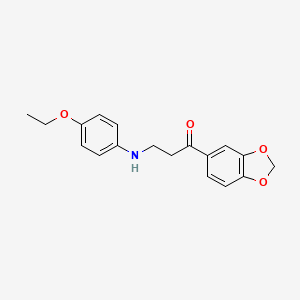

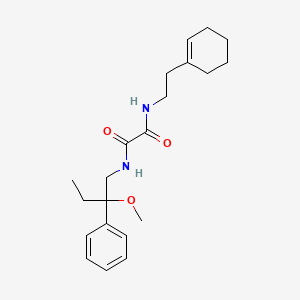

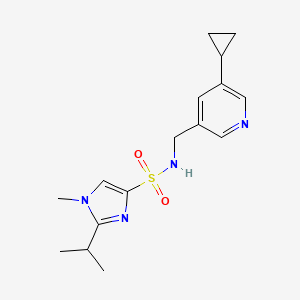

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)

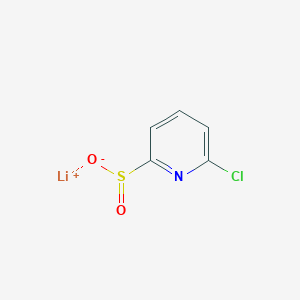

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765554.png)

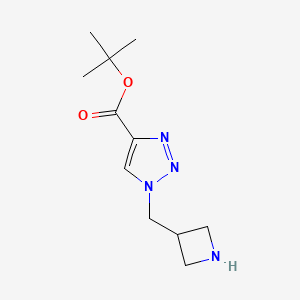

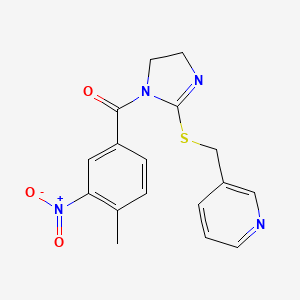

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)